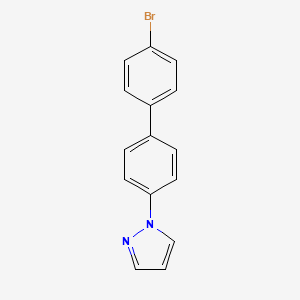
1-(4'-bromobiphenyl-4-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, is brominated to produce 4-bromobiphenyl. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyrazole Ring: The 4-bromobiphenyl is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted biphenyl-pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring or the biphenyl structure.
Reduction Products: Reduced forms of the pyrazole ring or the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-(4’-bromobiphenyl-4-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
4’-Bromobiphenyl-4-yl triflate: Similar in structure but with a triflate group instead of a pyrazole ring.
4-Bromobiphenyl: Lacks the pyrazole ring, making it less versatile in certain applications.
1-(4’-Chlorobiphenyl-4-yl)-1H-pyrazole: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness: 1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole is unique due to the presence of both the bromobiphenyl and pyrazole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H11BrN2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
1-[4-(4-bromophenyl)phenyl]pyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H |
InChI-Schlüssel |
PHPYYCFGGXTQNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
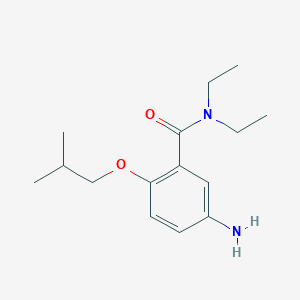
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)



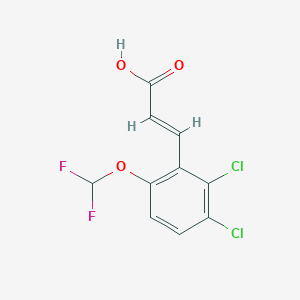
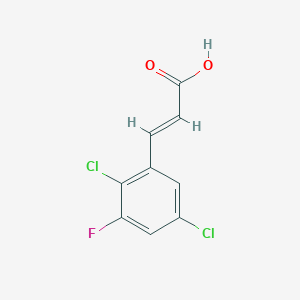

![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)

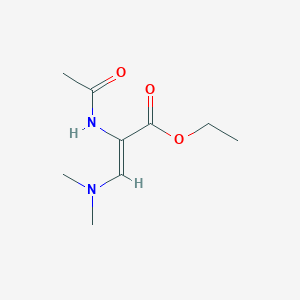
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
